Diisobutylamine hydrochloride
Overview
Description
Diisobutylamine hydrochloride is an organic compound with the molecular formula C₈H₂₀ClN. It is a secondary amine, characterized by the presence of two isobutyl groups attached to a nitrogen atom. This compound is typically found as a colorless liquid and is known for its weak basicity. This compound is used in various industrial applications, including as a corrosion inhibitor and a precursor to fertilizers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisobutylamine hydrochloride can be synthesized through the reaction of ammonia and butanol over a dehydration catalyst at high temperature and pressure. Alternatively, ammonia, butanol, and hydrogen can be passed over a dehydrogenation catalyst . The reaction conditions typically involve high temperatures and pressures to facilitate the formation of diisobutylamine, which is then converted to its hydrochloride salt.
Industrial Production Methods: In industrial settings, this compound is produced in large quantities. For instance, in 1976, approximately 18,000 tons of diisobutylamine were produced . The industrial production process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Diisobutylamine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Dimethyldioxirane is commonly used as the oxidizing agent.
Substitution: Arylphosphonic dichlorides are used in substitution reactions.
Major Products:
Oxidation: Diisobutylhydroxylamine.
Substitution: Arylphosphonic amines.
Scientific Research Applications
Diisobutylamine hydrochloride has several scientific research applications, including:
Mechanism of Action
Diisobutylamine hydrochloride exerts its effects primarily through its basicity. Being a weak base, it reacts preferentially with mineral acids in hydrocarbon streams, forming less corrosive salts . This property makes it effective as a corrosion inhibitor. Additionally, its ability to inhibit bacterial growth is attributed to its interaction with bacterial cell membranes, disrupting their function and leading to cell death .
Comparison with Similar Compounds
Diisobutylamine: The parent compound, which is also a secondary amine with two isobutyl groups.
Butylamine: A primary amine with a single butyl group.
Dibutylamine: A secondary amine with two butyl groups.
Comparison: Diisobutylamine hydrochloride is unique due to its specific structure, which imparts distinct properties such as weak basicity and effectiveness as a corrosion inhibitor. Compared to butylamine and dibutylamine, this compound has a higher molecular weight and different reactivity patterns, making it suitable for specific industrial applications .
Properties
IUPAC Name |
2-methyl-N-(2-methylpropyl)propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.ClH/c1-7(2)5-9-6-8(3)4;/h7-9H,5-6H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSBLUHKYYCLEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939593 | |
Record name | 2-Methyl-N-(2-methylpropyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50939593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18251-82-6 | |
Record name | 1-Propanamine, 2-methyl-N-(2-methylpropyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018251826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-N-(2-methylpropyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50939593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisobutylamine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.